(4-bromo-1H-imidazol-2-yl)methanol hydrochloride
Overview
Description
“(4-bromo-1H-imidazol-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H6BrClN2O . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring, a bromine atom at the 4-position of the ring, and a methanol group . The imidazole ring is a key component of this molecule, contributing to its unique chemical properties .Scientific Research Applications
Synthesis and Characterization
- Precursor to Biomimetic Chelating Ligands : A compound related to (4-bromo-1H-imidazol-2-yl)methanol hydrochloride was prepared as a precursor to biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Structural and Magnetic Properties
- Hydrochloride Crystals Based on Imidazole Derivatives : Studies on hydrochloride crystals derived from imidazole show the relationship between magnetic properties and crystal-stacking structures (Yong, Zhang, & She, 2013).
Antimicrobial Activity
- Isoxazole Derivatives with Imidazole : Novel imidazole bearing isoxazole derivatives exhibit potential antimicrobial activity (Maheta, Patel, & Naliapara, 2012).
Chemical Reactions and Molecular Interactions
- Copper(II) Chloride Reaction : An unusual reaction with copper(II) chloride involving an imidazole derivative was studied, leading to new molecular structures (Yudina et al., 2011).
- Crystal Structures Involving Imidazole : The title compound, an imidazole derivative, demonstrates interesting crystal packing and weak intermolecular interactions (Moon, Kim, & Park, 2011).
Corrosion Inhibition
- Inhibition in Acidic Medium : Imidazole-based molecules, including derivatives, show effective corrosion inhibition properties for carbon steel in acidic mediums (Costa et al., 2021).
Chemical Synthesis and Design
- Versatile Host for Anions : Imidazole containing bisphenol and its salts have been synthesized, showing extensive hydrogen bonding structures (Nath & Baruah, 2012).
- Synthesis of Benzimidazole Derivatives : A methodology for synthesizing benzimidazole derivatives has been developed, offering potential in various drug discovery programs (Kiran et al., 2017).
Miscellaneous Applications
- Electrosynthesis and Electrochemical Applications : Electrosynthesis of an imidazole derivative, its application as an electrocatalyst, and its effectiveness in determining substances like ascorbic acid and acetaminophen (Nasirizadeh et al., 2013).
Future Directions
Imidazole derivatives, including “(4-bromo-1H-imidazol-2-yl)methanol hydrochloride”, have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science . Future research may focus on exploring these applications further and developing novel synthesis methods for imidazole derivatives .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which (4-bromo-1h-imidazol-2-yl)methanol hydrochloride is a part of, have a broad range of biological activities . They are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Properties
IUPAC Name |
(5-bromo-1H-imidazol-2-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-3-1-6-4(2-8)7-3;/h1,8H,2H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLJKGMZTUJALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CO)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-48-7 | |
Record name | (4-bromo-1H-imidazol-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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